molecular formula C11H15ClN2O B1379556 2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride CAS No. 1797214-87-9

2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride

Cat. No. B1379556
M. Wt: 226.7 g/mol
InChI Key: AEBFKLYCQCFSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminoethyl methacrylate hydrochloride (AMA) is an amine-based methacrylic monomer used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .


Molecular Structure Analysis

The molecular formula of 2-Aminoethyl methacrylate hydrochloride is C6H12ClNO2 . The InChI string is InChI=1S/C6H11NO2.ClH/c1-5(2)6(8)9-4-3-7;/h1,3-4,7H2,2H3;1H .


Chemical Reactions Analysis

2-Aminoethyl methacrylate hydrochloride is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .


Physical And Chemical Properties Analysis

2-Aminoethyl methacrylate hydrochloride is a white to light yellow powder or crystal . It has a melting point of 102-110 °C .

Scientific Research Applications

Therapeutic Potential and Mechanisms of Action

2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride, as part of the broader family of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, has been explored for its varied therapeutic applications beyond its initial neurotoxicity profile. The THIQ scaffold, recognized for its role in natural compounds and pharmaceuticals, has found significant applications in drug discovery, particularly in cancer, central nervous system (CNS) disorders, malaria, and more. THIQ derivatives have been patented for their anticancer properties and are being studied for their potential in treating infectious diseases such as malaria, tuberculosis, HIV-infection, and others. The US FDA's approval of trabectedin, a THIQ derivative, for soft tissue sarcomas underscores the milestone achieved in anticancer drug discovery using this scaffold (Singh & Shah, 2017).

One specific THIQ derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), found in the mammalian brain, exhibits neuroprotective, antiaddictive, and antidepressant-like activities. Its pharmacological effects are attributed to mechanisms such as MAO inhibition, free radical scavenging, and modulation of the glutamatergic system. These properties suggest 1MeTIQ's considerable potential as a drug for CNS disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Pharmacological Importance and Applications

The pharmacological significance of isoquinoline derivatives, including 2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride, extends to a wide array of therapeutic areas. Isoquinolines, due to their heterocyclic structure, exhibit a range of biological activities such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This broad spectrum of pharmacological activities highlights the versatile potential of isoquinoline derivatives in modern therapeutics (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Safety And Hazards

2-Aminoethyl methacrylate hydrochloride can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, and to wear personal protective equipment when handling this chemical .

properties

IUPAC Name

2-(2-aminoethyl)-3,4-dihydroisoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-6-8-13-7-5-9-3-1-2-4-10(9)11(13)14;/h1-4H,5-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBFKLYCQCFSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=CC=CC=C21)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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